methyl 4-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
CAS No.: 946247-31-0
Cat. No.: VC6583516
Molecular Formula: C21H17ClN2O4
Molecular Weight: 396.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946247-31-0 |
|---|---|
| Molecular Formula | C21H17ClN2O4 |
| Molecular Weight | 396.83 |
| IUPAC Name | methyl 4-[[1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H17ClN2O4/c1-28-21(27)15-6-10-17(11-7-15)23-19(25)18-3-2-12-24(20(18)26)13-14-4-8-16(22)9-5-14/h2-12H,13H2,1H3,(H,23,25) |
| Standard InChI Key | XODFYCAWAXNQKK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Introduction
IUPAC Name
The systematic IUPAC name of the compound is:
Methyl 4-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate.
Synthetic Route
The synthesis typically involves:
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Formation of the Dihydropyridine Core: The core is synthesized through a Hantzsch reaction using appropriate aldehydes, β-ketoesters, and ammonium acetate.
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Chlorophenylmethyl Substitution: Introduction of the 4-chlorophenylmethyl group via alkylation or coupling reactions.
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Amidation and Esterification: The amide bond is formed by reacting the dihydropyridine derivative with an appropriate benzoyl chloride or amine precursor.
Reaction Conditions
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Solvents: Ethanol or methanol for esterification steps.
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Catalysts: Acidic or basic catalysts depending on the step (e.g., p-toluenesulfonic acid for esterification).
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Temperature: Typically moderate (60–80°C) during condensation reactions.
NMR Spectroscopy
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¹H NMR: Signals corresponding to aromatic protons (chlorophenyl and benzoate groups), dihydropyridine protons, and methyl protons from the ester group.
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¹³C NMR: Peaks for carbonyl carbons (amide and ester), aromatic carbons, and sp³ carbons in the dihydropyridine ring.
Mass Spectrometry
The molecular ion peak () at m/z ~385 confirms the molecular weight.
IR Spectroscopy
Characteristic absorption bands include:
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Amide C=O stretch (~1650 cm⁻¹)
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Ester C=O stretch (~1730 cm⁻¹)
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Aromatic C-H stretches (~3000 cm⁻¹)
Pharmacological Potential
Compounds with dihydropyridine cores are well-known for their biological activities, including:
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Calcium channel blocking properties.
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Potential anti-inflammatory or anti-cancer effects due to structural similarity to other bioactive pyridine derivatives .
Applications in Medicinal Chemistry
This compound may serve as:
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A lead molecule for designing calcium channel blockers.
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A scaffold for synthesizing derivatives with enhanced pharmacological properties.
Toxicity and Safety
While specific toxicity data for this compound is unavailable, general precautions include:
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Avoiding inhalation or ingestion.
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Handling with gloves and protective eyewear in a fume hood.
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